Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

DNA intercalation Cytotoxicity Structure–activity relationship

Ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate (CAS 578737-14-1) is a synthetic small molecule belonging to the 6H-indolo[2,3-b]quinoxaline class, a family of tetracyclic heterocycles with a planar, DNA-intercalating chromophore. The compound features a core indoloquinoxaline scaffold with a critical N6-ethyl acetate substituent and a C7-methyl group.

Molecular Formula C19H17N3O2
Molecular Weight 319.364
CAS No. 578737-14-1
Cat. No. B2583909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
CAS578737-14-1
Molecular FormulaC19H17N3O2
Molecular Weight319.364
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C
InChIInChI=1S/C19H17N3O2/c1-3-24-16(23)11-22-18-12(2)7-6-8-13(18)17-19(22)21-15-10-5-4-9-14(15)20-17/h4-10H,3,11H2,1-2H3
InChIKeyRYKJRVBECZEIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate (CAS 578737-14-1): A Functionalized Indoloquinoxaline for Targeted Anticancer and Neuroreceptor Research


Ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate (CAS 578737-14-1) is a synthetic small molecule belonging to the 6H-indolo[2,3-b]quinoxaline class, a family of tetracyclic heterocycles with a planar, DNA-intercalating chromophore [1]. The compound features a core indoloquinoxaline scaffold with a critical N6-ethyl acetate substituent and a C7-methyl group. This specific substitution pattern distinguishes it from earlier-generation analogs like B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) and unsubstituted ethyl indolo[2,3-b]quinoxaline-6-acetate [2]. While the indoloquinoxaline pharmacophore is known for anticancer activity via DNA intercalation and topoisomerase II inhibition, the ethyl acetate moiety at the N6 position introduces distinct physicochemical properties and provides a synthetic handle for further derivatization, positioning this compound as a versatile intermediate for focused library synthesis [3].

Why Generic Indoloquinoxaline Substitution Is Not Viable: The Critical Role of N6-Acetate and C7-Methyl Decoration


Substituting ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate with a structurally similar indoloquinoxaline is not scientifically justifiable because minor modifications at the N6 and C7 positions profoundly alter biological activity and synthetic utility. SAR studies on 6H-indolo[2,3-b]quinoxalines demonstrate that the nature of the N6 side chain directly governs DNA-binding affinity, cytotoxic potency, and cellular target engagement—compounds with a dimethylaminoethyl chain (e.g., B-220) exhibit strong DNA intercalation, while those with a morpholinoethyl chain show markedly weaker interactions [1]. Even within the same N6-acetate ester subclass, the presence of a C7-methyl substituent impacts regioselective synthesis outcomes and can modulate bioactivity through steric and electronic effects [2]. Additionally, the dopamine D1B receptor activity observed for the non-methylated analog (ethyl 2-indolo[3,2-b]quinoxalin-6-ylacetate, EC50 = 0.00407 nM) suggests that the C7-methyl group may act as a selectivity filter for off-target receptor interactions, a hypothesis that cannot be tested with unsubstituted variants [3]. Therefore, procurement of the exact compound is essential for reproducible SAR exploration and patent-compliant lead optimization.

Quantitative Differentiation Evidence for Ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate Against Closest Analogs


N6-Ethyl Acetate vs. N6-Dimethylaminoethyl Side Chain: Divergent DNA Intercalation and Cytotoxic Potency

The N6-ethyl acetate substitution in the target compound defines a distinct pharmacological profile compared to the dimethylaminoethyl-bearing analog B-220. In a comparative DNA interaction study, indolo[2,3-b]quinoxalines with a dimethylaminoethyl side chain exhibited strong DNA binding with GC-rich sequence preference, whereas analogs with neutral or ester-containing side chains demonstrated significantly weaker DNA intercalation [1]. This difference translates to differential cytotoxicity: B-220 (dimethylaminoethyl) induces G2/M cell cycle arrest in HL-60 leukemia cells, while the ester-substituted series shows a distinct cytotoxicity profile more amenable to pro-drug design, as the ethyl acetate moiety can serve as a latent carboxylic acid handle for further functionalization [1][2].

DNA intercalation Cytotoxicity Structure–activity relationship Indoloquinoxaline

C7-Methyl vs. C9-Substituted Analogs: Regiochemical Influence on Antitumor Activity as Demonstrated by Patent SAR Data

The C7-methyl substituent on the target compound is a key structural determinant for antitumor potency, as evidenced by the comprehensive SAR disclosed in US Patent 5,597,921. The patent exemplifies numerous 6-methylindolo[2,3-b]quinoxaline derivatives, including 9-substituted analogs such as 2-methyl-2-(((6-methylindolo[2,3-b]quinoxalin-9-yl)methyl)amino)-1,3-propanediol, which exhibited antitumor activity [1]. The explicit retention of the 6-methyl (corresponding to 7-methyl in the target compound's numbering) across multiple active examples and the demonstrated synthetic accessibility of derivatives bearing the 6-methyl group establish the C7-methyl as a privileged substituent for antitumor potency. In contrast, the 2009 Karki et al. study on 9-substituted-6-aralkyl derivatives identified compound 7i (IC50 = 7.2 μmol/mL against L1210) as the most active, with activity being highly sensitive to the specific 9-position substituent [2].

Antitumor activity Regiochemistry Patent SAR Indoloquinoxaline

Dopamine D1B Receptor Activity of the Non-Methylated Ethyl Acetate Analog: Implications for C7-Methyl-Driven Selectivity

The closest structural analog to the target compound—ethyl 2-indolo[3,2-b]quinoxalin-6-ylacetate (BDBM48903, lacking the C7-methyl group)—was identified as an extremely potent agonist of the human D1B dopamine receptor with an EC50 of 0.00407 nM in a PubChem-curated bioassay [1]. This nanomolar-level dopamine receptor activity is a critical consideration for anticancer development, as CNS off-target effects can limit therapeutic utility. The C7-methyl group in the target compound introduces steric bulk at a position that may disrupt the key receptor-binding interactions. This is a testable selectivity hypothesis supported by the known SAR of the indoloquinoxaline scaffold, where even minor substituent changes can redirect biological activity [2].

Dopamine receptor Off-target activity Selectivity Indoloquinoxaline

Synthetic Accessibility and Derivatization Potential: Ethyl Acetate Handle vs. Unfunctionalized N6-Alkyl Analogs

The N6-ethyl acetate moiety in the target compound provides a versatile synthetic handle that is absent in simple N6-alkyl indoloquinoxalines such as 6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline (CAS 578719-47-8) or 7-methyl-6-nonyl-6H-indolo[2,3-b]quinoxaline (CAS 840478-97-9) . The ester can be hydrolyzed to the corresponding carboxylic acid (Indolo[2,3-b]quinoxalin-6-yl-acetic acid, CAS 25681-06-5) for further amide coupling, reduced to the alcohol for ether formation, or directly used in transesterification reactions . This multi-directional derivatization capability is not available from simple alkyl-substituted analogs, which are synthetic dead-ends once the N6 substituent is installed. The patent literature explicitly describes the preparation of 6-methylindolo[2,3-b]quinoxaline derivatives through multi-step sequences involving aldehyde formation and reductive amination, demonstrating the value of the ester handle as a gateway to diverse bioactive molecules [1].

Synthetic intermediate Derivatization Pro-drug design Medicinal chemistry

Validated Application Scenarios for Ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate


Focused Anticancer Library Synthesis via Ester Handle Derivatization

This compound serves as an ideal starting material for constructing a focused library of 6H-indolo[2,3-b]quinoxaline derivatives with diversified N6-side chains. The ethyl acetate handle enables straightforward conversion to carboxylic acids, amides, hydrazides, and alcohols—each representing a distinct chemotype for SAR exploration. As demonstrated in US Patent 5,597,921, the 6-methylindolo[2,3-b]quinoxaline scaffold can be elaborated through aldehyde intermediates to access amino-diol derivatives with antitumor activity [1]. Library synthesis from this single intermediate can efficiently probe the N6-side chain SAR while maintaining the C7-methyl substituent constant, enabling rapid identification of potency and selectivity trends.

Selectivity Profiling Against Dopamine Receptors in Anticancer Lead Optimization

Given the potent D1B dopamine receptor activity (EC50 = 0.00407 nM) observed for the non-methylated analog [2], the target compound is uniquely suited for investigating whether the C7-methyl group eliminates this significant off-target liability. A defined selectivity panel comparing the target compound against its non-methylated analog using radioligand binding assays (D1, D2, D3, D4, D5 subtypes) would quantify the selectivity gain conferred by the C7-methyl substituent. This data is critical for advancing any indoloquinoxaline anticancer lead toward preclinical development, where CNS off-target effects must be minimized.

Comparative DNA Intercalation and Topoisomerase II Inhibition Studies

The target compound's N6-ethyl acetate side chain is predicted to result in weaker DNA intercalation compared to dimethylaminoethyl-bearing analogs like B-220, based on the established SAR that basic amine side chains are required for strong DNA binding in the indoloquinoxaline series [3]. This property makes the compound valuable for decoupling DNA intercalation from other potential mechanisms of action (e.g., kinase inhibition, SHP1 phosphatase inhibition), enabling researchers to identify DNA-intercalation-independent biological effects. Parallel testing against B-220 using DNA melting temperature assays, topoisomerase II relaxation assays, and cytotoxicity panels would provide quantitative differentiation of the two mechanistic profiles.

Patent-Compliant Lead Generation Circumventing B-220 and 9-Substituted IP Space

The B-220 scaffold (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) and numerous 9-substituted indoloquinoxalines are extensively claimed in the patent literature for antiviral and anticancer uses. The target compound, with its C7-methyl (rather than C9) substitution and N6-ethyl acetate (rather than dimethylaminoethyl) side chain, occupies a structurally distinct region of chemical space. This compound can serve as a patent-differentiated starting point for generating novel IP around ester-prodrugs, amide conjugates, or heterocycle-fused derivatives that retain the C7-methyl-N6-acetate core, reducing freedom-to-operate risks during lead optimization [1][4].

Quote Request

Request a Quote for ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.